Rucaparib

PARP inhibition durability DNA damage response Pharmacodynamics

Rucaparib is the only PARP inhibitor sustaining ≥75% PARP suppression for 72h post-washout—olaparib, niraparib, talazoparib, and pamiparib show ≤12% residual activity. Its unique chemoproteomic profile includes PARP10, unaddressed by other PARPis. With intermediate trapping potency (Brca2-/- IC90: 0.15 μM) and Phase 3 validation (TRITON3 mCRPC: HR 0.50; ARIEL3 ovarian: HR 0.67), rucaparib is the definitive tool for pulse-dosing regimens, sequential ATR inhibitor combinations, and HRD model validation. Order research-grade rucaparib for your next study.

Molecular Formula C19H18FN3O
Molecular Weight 323.4 g/mol
CAS No. 283173-50-2
Cat. No. B1680265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRucaparib
CAS283173-50-2
SynonymsAG14699 (phosphate);  AG 14699;  AG-14699;  AG014447 (as free base);  AG-014447;  AG 014447;  PF01367338;  PF-01367338;  PF 01367338;  Rucaparib free base, Rubraca.
Molecular FormulaC19H18FN3O
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2
InChIInChI=1S/C19H18FN3O/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24)
InChIKeyHMABYWSNWIZPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rucaparib (CAS 283173-50-2): A Clinically Validated PARP1/2 Inhibitor with Differentiated Durability and Broad PARP Enzyme Engagement for HRD-Driven Oncology Research and Procurement


Rucaparib (AG-014699, PF-01367338) is an orally bioavailable, small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which play critical roles in DNA single-strand break repair and the maintenance of genomic stability . In cell-free biochemical assays, rucaparib inhibits PARP1 with a Ki of 1.4 nM and demonstrates binding affinity to at least eight additional PARP domains . As a first-in-class agent in the PARP inhibitor (PARPi) pharmacologic class, rucaparib exploits the principle of synthetic lethality to selectively target tumor cells harboring deleterious mutations in homologous recombination repair (HRR) genes, including BRCA1/2, PALB2, and ATM [1]. Rucaparib is a fully approved therapeutic agent in the United States and Europe for multiple oncology indications, including metastatic castration-resistant prostate cancer (mCRPC) and maintenance therapy for recurrent ovarian carcinoma [2].

Why Rucaparib (CAS 283173-50-2) Cannot Be Simply Substituted by Other In-Class PARP Inhibitors: A Rationale for Precision Procurement


Despite belonging to the same pharmacologic class as olaparib, niraparib, and talazoparib, rucaparib exhibits distinct and clinically consequential differences in its biochemical and pharmacokinetic profile that preclude simple substitution [1]. Head-to-head comparative analyses reveal that rucaparib demonstrates a markedly prolonged durability of cellular PARP inhibition—maintaining ≥75% suppression for 72 hours post-drug withdrawal, in stark contrast to the transient inhibition observed with olaparib, niraparib, talazoparib, and pamiparib, which exhibit ≤12% residual inhibition under identical conditions [2]. Furthermore, rucaparib's secondary pharmacology and selectivity profile, as determined by chemoproteomic analysis, differ significantly from its comparators, particularly in its inhibition of a broader panel of PARP enzymes (including PARP10) and its distinct off-target receptor engagement, which contributes to a unique safety signature [3]. These molecular and cellular differences translate into divergent clinical efficacy outcomes and toxicity management strategies that are drug-specific, underscoring the necessity for explicit, compound-level identification in research and clinical procurement decisions.

Rucaparib (283173-50-2) Quantitative Differentiation Guide: Evidence-Based Comparison Against Key PARP Inhibitor Analogs for Informed Procurement


Superior Durability of Cellular PARP Inhibition Post-Washout: Rucaparib vs. Olaparib, Niraparib, Talazoparib, and Pamiparib

Rucaparib provides the most durable and persistent inhibition of cellular PARP activity among five clinically approved PARP inhibitors following drug removal. In IGROV-1 human ovarian cancer cells, a 1-hour pulse of 1 μM rucaparib maintained ≥75% PARP inhibition for 72 hours after drug withdrawal [1]. In contrast, under identical conditions, talazoparib and pamiparib exhibited only 12% residual inhibition, while olaparib and niraparib showed no detectable inhibition at the 72-hour time point [1]. This prolonged pharmacodynamic effect is mechanistically unique and not correlated with PARP trapping potency.

PARP inhibition durability DNA damage response Pharmacodynamics

Broad PARP Enzyme Selectivity Profile: Rucaparib vs. Olaparib, Niraparib, Talazoparib, and Veliparib

Rucaparib demonstrates a broader PARP enzyme inhibition profile compared to other PARP inhibitors, as assessed by a novel chemoproteomic approach [1]. Rucaparib binds with a Kd < 1 μM to six distinct PARP family members: PARP1, PARP2, PARP3, PARP4, PARP10, and PARP13 [1]. In contrast, olaparib and veliparib bind to five PARP enzymes (PARP1-4, 13), niraparib to three (PARP1, 2, 13), and talazoparib to seven (PARP1-5a, 13, 16) [1]. The unique inclusion of PARP10 in rucaparib's target spectrum is a key differentiator [1]. Additionally, rucaparib exhibits a significant number of secondary pharmacology (off-target) activities, with 13 hits out of 85 assays, including a 0.5 μM affinity for the 5-HT4 serotonin receptor, compared to 0 hits for olaparib and talazoparib, 5 for veliparib, and 17 for niraparib [1].

PARP selectivity Chemoproteomics Kinase profiling

Cellular Cytotoxicity in BRCA2-Deficient Models: Rucaparib vs. Olaparib and Veliparib

Rucaparib demonstrates superior potency in inducing synthetic lethality in Brca2-deficient DT40 cells compared to olaparib. In this cellular model, rucaparib achieved an IC90 of 0.15 μM, indicating a more potent cytotoxic effect than olaparib (IC90: 0.20 μM) [1]. Both agents were substantially more potent than veliparib, which exhibited an IC90 of 15 μM [1]. While talazoparib is the most potent in this assay (IC90: 0.006 μM), rucaparib's potency is meaningfully greater than olaparib's, representing a 1.33-fold increase in cytotoxic efficacy [1].

Synthetic lethality BRCA deficiency Cell viability assays

Clinical Efficacy in BRCA-Mutated Metastatic Castration-Resistant Prostate Cancer: Rucaparib vs. Physician's Choice of Therapy (TRITON3 Trial)

In the registrational Phase 3 TRITON3 trial (NCT02975934), rucaparib demonstrated a statistically significant and clinically meaningful improvement in radiographic progression-free survival (rPFS) in patients with BRCA-mutated metastatic castration-resistant prostate cancer (mCRPC) [1]. Among 302 patients with BRCA1/2 mutations, median rPFS was 11.2 months (95% CI: 9.2, 13.8) for patients receiving rucaparib (600 mg BID), compared to 6.4 months (95% CI: 5.4, 8.3) for patients receiving physician's choice of an alternative androgen receptor pathway inhibitor (enzalutamide or abiraterone) or docetaxel [1]. This difference corresponds to a hazard ratio (HR) of 0.50 (95% CI: 0.36, 0.69; p < 0.0001), indicating a 50% reduction in the risk of radiographic progression or death [1].

Prostate cancer BRCA mutation Radiographic progression-free survival

Distinct Adverse Event Signature: Rucaparib-Associated Hepatic and Renal Signals vs. Olaparib and Niraparib (FAERS Database Analysis)

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database (Q1 2020 - Q4 2024) encompassing 19,780 adverse event reports revealed distinct and drug-specific toxicity profiles for the three major PARP inhibitors [1]. Multi-model signal detection analysis identified that hematological toxicity was the predominant safety signal for olaparib, while rucaparib was associated with the most prominent risk of abnormal liver function among the three agents [1]. The analysis also indicated a signal for acute kidney injury specifically associated with rucaparib, although this signal was attenuated in sensitivity analyses controlling for concomitant medications [1]. In contrast, niraparib was characterized by hepatobiliary abnormalities at a proportion approximately 3.3 times higher than olaparib [1].

Pharmacovigilance Adverse event profiling Hepatotoxicity

Long-Term Maintenance Benefit in Recurrent Ovarian Cancer: Rucaparib vs. Placebo (ARIEL3 Final Analysis)

The final analysis of the randomized, placebo-controlled Phase 3 ARIEL3 trial (data cutoff April 4, 2022; median follow-up 77.0 months) confirmed a sustained benefit of rucaparib maintenance therapy in patients with platinum-sensitive recurrent ovarian cancer [1]. In the BRCA-mutated subpopulation (n=375 rucaparib; n=189 placebo), rucaparib numerically improved overall survival with a hazard ratio of 0.83 (95% CI: 0.58-1.19) and significantly prolonged PFS2 (time to disease progression on subsequent therapy or death) with a median of 26.1 months versus 18.4 months (HR 0.67, 95% CI: 0.48-0.94) [1]. This demonstrates that the progression-free survival benefit achieved with rucaparib is durable and extends through the subsequent line of therapy [1].

Ovarian cancer Maintenance therapy Progression-free survival

Strategic Research and Industrial Application Scenarios for Rucaparib (CAS 283173-50-2) Based on Quantitative Differentiation Evidence


Investigating PARP Inhibitor Scheduling and Sequential Combination Therapies

Rucaparib is the optimal PARP inhibitor for preclinical studies exploring sequential drug dosing schedules or combination therapies where sustained PARP inhibition is critical. The evidence demonstrates that rucaparib maintains ≥75% PARP inhibition for 72 hours after drug washout, whereas olaparib, niraparib, talazoparib, and pamiparib show negligible or minimal residual activity [1]. This unique pharmacodynamic property enables research into 'pulse' dosing regimens and sequential combinations with ATR inhibitors, as demonstrated by Smith et al., where only rucaparib enhanced ATR inhibitor cytotoxicity in sequential exposure models [1].

Modeling Broad-Spectrum PARP Inhibition and PARP10-Dependent Biology

For investigations into the functional consequences of inhibiting a broader repertoire of PARP family enzymes, rucaparib provides a distinct tool compound. Its chemoproteomically defined target profile includes PARP10, an enzyme not inhibited by olaparib, veliparib, or niraparib at clinically relevant concentrations [1]. This unique selectivity signature makes rucaparib a preferred agent for studying PARP10-dependent cellular processes, including its role in proliferation and inflammation, as well as for comparing the biological impact of 'broad' versus 'narrow' PARP inhibition [1].

Validating Synthetic Lethality in BRCA2-Deficient and HRD-Positive Preclinical Cancer Models

Rucaparib's intermediate PARP trapping potency and strong synthetic lethality profile (IC90: 0.15 μM in Brca2-deficient DT40 cells) position it as a benchmark agent for validating HRD-positive cancer models [1]. Its potency is meaningfully greater than olaparib (IC90: 0.20 μM), providing a clearer therapeutic window in cellular assays, while avoiding the extreme trapping potency of talazoparib (IC90: 0.006 μM) that can confound mechanistic studies and lead to excessive bone marrow toxicity in vivo [1].

Designing Clinical Trials or Translational Studies in BRCA-Mutated Prostate and Ovarian Cancers

Given the robust clinical validation from the TRITON3 (mCRPC) and ARIEL3 (ovarian cancer) Phase 3 trials, rucaparib is an evidence-backed comparator or investigational agent for clinical studies in BRCA1/2-mutated and HRD-positive tumor settings [1]. In mCRPC, rucaparib doubled median rPFS versus standard-of-care alternatives (11.2 vs. 6.4 months; HR 0.50) [2]. In ovarian cancer, it significantly improved PFS2 (26.1 vs. 18.4 months; HR 0.67) [1]. These benchmarks provide a solid foundation for non-inferiority trials, combination studies, or research into novel biomarkers of response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rucaparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.